molecular formula C9H5F4N B2752084 4-Fluoro-2-(trifluoromethyl)-1H-indole CAS No. 1780932-13-9

4-Fluoro-2-(trifluoromethyl)-1H-indole

Cat. No.: B2752084
CAS No.: 1780932-13-9
M. Wt: 203.14
InChI Key: NLEBRQHXUULAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(trifluoromethyl)-1H-indole is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to an indole ring

Scientific Research Applications

4-Fluoro-2-(trifluoromethyl)-1H-indole has diverse applications in scientific research:

Safety and Hazards

“4-Fluoro-2-(trifluoromethyl)phenylboronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

There is a growing interest in the development of trifluoromethyl group-containing drugs. Over the past 20 years, several FDA-approved drugs have incorporated the trifluoromethyl (TFM, -CF3) group . This suggests that “4-Fluoro-2-(trifluoromethyl)-1H-indole” and related compounds could have potential applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(trifluoromethyl)-1H-indole typically involves the introduction of fluorine and trifluoromethyl groups onto an indole scaffold. One common method includes the use of trifluoromethylation reagents such as Ruppert’s reagent (CF3SiMe3) in the presence of a catalyst. The reaction conditions often require an inert atmosphere and low temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process generally includes halogenation, cyclization, and trifluoromethylation steps. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of substituted indoles .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)phenol
  • Trifluoromethylated pyridines

Comparison: Compared to these similar compounds, 4-Fluoro-2-(trifluoromethyl)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents .

Properties

IUPAC Name

4-fluoro-2-(trifluoromethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBRQHXUULAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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